molecular formula C19H21NO3S2 B2845672 Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate CAS No. 337923-57-6

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate

Cat. No.: B2845672
CAS No.: 337923-57-6
M. Wt: 375.5
InChI Key: ACGULTLSKDOJNK-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The Inhibition of Mild Steel Corrosion : Schiff bases related to the compound have been investigated for their effectiveness as corrosion inhibitors in acidic media. Studies on mild steel in hydrochloric acid solutions demonstrated that these compounds significantly reduce corrosion rates by acting as mixed inhibitors, affecting both cathodic and anodic corrosion processes. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a strong and favorable interaction with the steel surface (Behpour et al., 2009).

Metal–Organic Frameworks

Construction of Copper Metal–Organic Systems : Research involving similar chemical structures has led to the development of novel metal–organic complexes. By varying the positions of substituents on flexible carboxylate ligands, researchers have synthesized complexes with diverse structures, including discrete molecular chairs and one-dimensional coordination polymers. These findings open up possibilities for designing new materials with tailored properties (Dai et al., 2009).

Mercury Sensing

Turn-On and Ratiometric Mercury Sensing : A red-emitting probe based on a similar compound structure has shown specificity for detecting Hg(II) ions in water. This sensor enables both turn-on and ratiometric mercury detection, demonstrating high selectivity and reversibility. Such sensors are valuable for environmental monitoring and ensuring water safety (Nolan & Lippard, 2007).

Analytical Chemistry

Amino Acid Analysis : The compound's related solvent properties have been explored in the context of amino acid analysis. Dimethyl sulfoxide, a related solvent, has been identified as an effective and safer alternative for ninhydrin reactions in amino acid analysis, highlighting the importance of solvent properties in analytical chemistry (Moore, 1968).

Supramolecular Chemistry

Effect of Flexible Carboxylate Ligands : The conformation of flexible carboxylate ligands significantly influences the structures of metal–organic supramolecules. Research on ligands with related structures has led to the synthesis of novel metallamacrocycles and coordination polymers, illustrating the role of ligand flexibility in designing supramolecular architectures (Dai et al., 2010).

Properties

IUPAC Name

methyl 2-[1-oxo-1-(2-phenylsulfanylethylamino)propan-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-14(25-17-11-7-6-10-16(17)19(22)23-2)18(21)20-12-13-24-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGULTLSKDOJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=CC=C1)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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